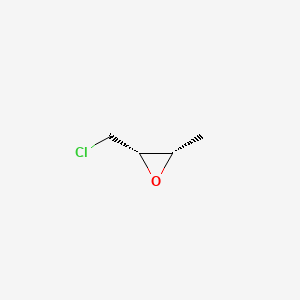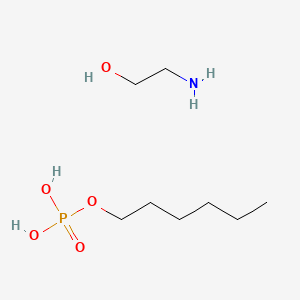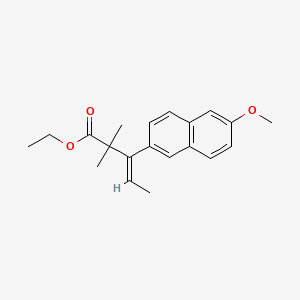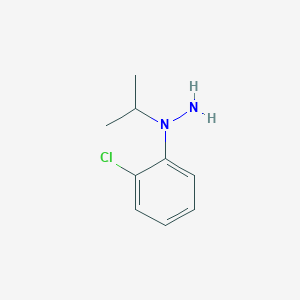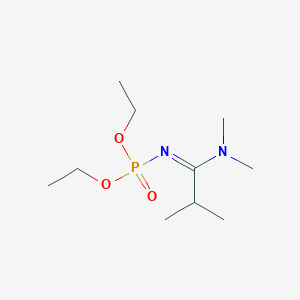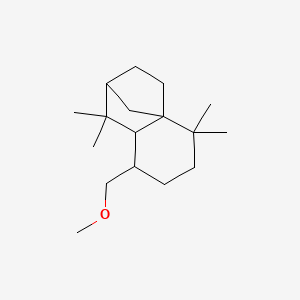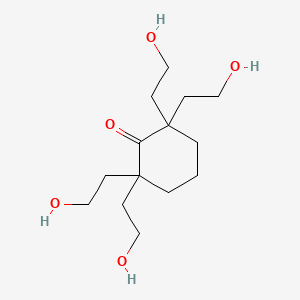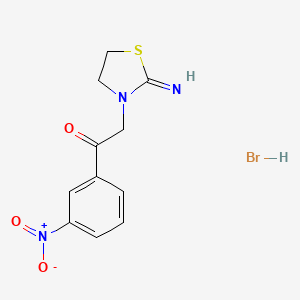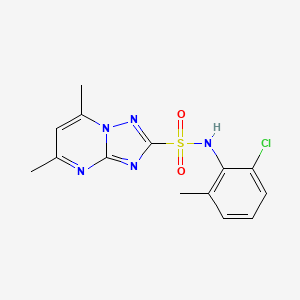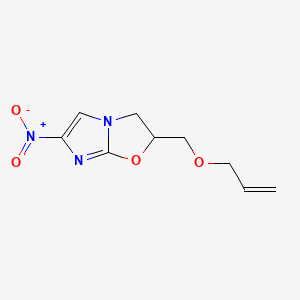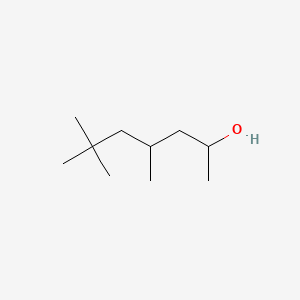
4,6,6-Trimethylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is also known by its IUPAC name, 2-heptanol, 4,6,6-trimethyl-. This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,6,6-trimethylheptan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,6,6-Trimethylheptan-2-one.
Reduction: this compound.
Substitution: 4,6,6-Trimethylheptan-2-yl chloride
Applications De Recherche Scientifique
4,6,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases and other related enzymes.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. .
Mécanisme D'action
The mechanism of action of 4,6,6-Trimethylheptan-2-ol primarily involves its interaction with enzymes and other molecular targets. As an alcohol, it can undergo oxidation and reduction reactions catalyzed by enzymes such as alcohol dehydrogenases. These enzymes facilitate the conversion of the alcohol to its corresponding ketone and vice versa. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanol: Similar in structure but lacks the additional methyl groups at positions 4 and 6.
4-Methyl-2-pentanol: A shorter chain alcohol with a similar branching pattern.
2,6-Dimethyl-4-heptanol: Another branched alcohol with a different arrangement of methyl groups
Uniqueness
4,6,6-Trimethylheptan-2-ol is unique due to its specific branching pattern and the presence of three methyl groups. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity. The compound’s unique structure also makes it a valuable model for studying the effects of branching on the behavior of alcohols in various chemical and biological contexts .
Propriétés
Numéro CAS |
51079-79-9 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
FHQUDZUTAZYJRH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




